molecular formula C24H12Na4O16S8 B1472711 4-Sulfothiacalix[4]arene Sodium Salt CAS No. 211561-04-5

4-Sulfothiacalix[4]arene Sodium Salt

Cat. No.: B1472711
CAS No.: 211561-04-5
M. Wt: 904.8 g/mol
InChI Key: LWAHXJLVBWBJLL-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Sulfothiacalix[4]arene Sodium Salt is a water-soluble, sulfonated thiacalixarene that serves as a versatile macrocyclic host in supramolecular chemistry. Its structure features a basket-shaped cavity bounded by four phenolic units linked by sulfur bridges, creating a three-dimensional architecture ideal for forming host-guest complexes with various molecules and ions through non-covalent interactions . The sulfonate groups on the upper rim confer high aqueous solubility and excellent biocompatibility, making this compound particularly valuable for biological and pharmaceutical research . This compound demonstrates significant potential in antibacterial applications, as functionalized calixarenes are being actively investigated for their intrinsic activity against bacteria and for use in developing new active ingredients to combat antimicrobial resistance . Furthermore, its catalytic applications are well-established; sulfonated calixarenes act as efficient and recyclable organocatalysts for synthesizing pharmaceutically valuable compounds, such as coumarin derivatives, under environmentally benign, solvent-free conditions . As a research reagent, this compound is also crucial for developing sensor technologies, separation sciences, and drug delivery systems by improving the solubility and bioavailability of poorly soluble active ingredients . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

211561-04-5

Molecular Formula

C24H12Na4O16S8

Molecular Weight

904.8 g/mol

IUPAC Name

tetrasodium;25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonate

InChI

InChI=1S/C24H16O16S8.4Na/c25-21-13-1-9(45(29,30)31)2-14(21)42-17-5-11(47(35,36)37)6-18(23(17)27)44-20-8-12(48(38,39)40)7-19(24(20)28)43-16-4-10(46(32,33)34)3-15(41-13)22(16)26;;;;/h1-8,25-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;;/q;4*+1/p-4

InChI Key

LWAHXJLVBWBJLL-UHFFFAOYSA-J

SMILES

C1=C2C=C(C=C1SC3=CC(=CC(=C3)S(=O)(=O)[O-])SC4=CC(=CC(=C4)SC5=CC(=CC(=C5)S2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=C(C=C2C(=C1SC3=CC(=CC(=C3O)SC4=C(C(=CC(=C4)S(=O)(=O)[O-])SC5=C(C(=CC(=C5)S(=O)(=O)[O-])S2)O)O)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Pictograms

Irritant

Origin of Product

United States

Biological Activity

4-Sulfothiacalix arene sodium salt (CAS Number: 211561-04-5) is a sulfonated derivative of thiacalix arene, a macrocyclic compound known for its versatile host-guest chemistry and potential biological applications. This compound has garnered attention for its antibacterial properties, biocompatibility, and ability to interact with various biological molecules. This article provides a comprehensive overview of the biological activity of 4-sulfothiacalix arene sodium salt, including its mechanisms of action, case studies, and relevant research findings.

The molecular formula of 4-sulfothiacalix arene sodium salt is C24H16O16S8C_{24}H_{16}O_{16}S_8 with a molecular weight of 904.78 g/mol. It is characterized by high solubility in water and exhibits a melting point of approximately 390°C. The compound exists as a white crystalline powder and is often referred to by several synonyms, including tetrasodium tetrathiacalixarenetetrasulfonate and thiacalixarenetetrasulfonic acid tetrasodium salt .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of 4-sulfothiacalix arene sodium salt against various pathogens. The compound's mechanism primarily involves disrupting bacterial cell membranes and inhibiting essential metabolic processes. The review by Da Silva et al. (2023) indicates that sulfonated calixarenes can exhibit significant antibacterial activity, with specific derivatives demonstrating efficacy against Gram-positive and Gram-negative bacteria .

Hemolytic Activity

The hemolytic properties of sulfonated calixarenes were evaluated through in vitro assays. At a concentration of 200 mM, the para-sulfonatocalixarene demonstrated a maximum hemolysis rate of 30%, indicating low toxicity to red blood cells compared to other calixarene derivatives . This suggests that while the compound can interact with cellular membranes, it does so without causing significant damage at lower concentrations.

Immune Response Modulation

In vitro studies have shown that 4-sulfothiacalix arene sodium salt does not adversely affect neutrophil viability or function. Specifically, it does not induce activation of NADPH oxidase in neutrophils nor does it inhibit their response to external stimuli . This property indicates potential use in immunomodulation without compromising immune cell functionality.

Pharmacokinetics and Toxicity

A pivotal study conducted by Coleman et al. (2008) assessed the pharmacokinetics and distribution of radiolabeled 35S-para-sulfonatocalixarene in mice. The findings revealed no acute toxicity at doses equivalent to 2–5 g in humans, with rapid elimination via urine and no significant accumulation in organs such as the liver or crossing the blood-brain barrier .

Host-Guest Chemistry Applications

The unique molecular structure of 4-sulfothiacalix arene sodium salt allows it to form complexes with various biological molecules, enhancing its potential as a drug delivery system. Its ability to encapsulate therapeutic agents while maintaining stability in physiological conditions makes it a candidate for targeted drug delivery applications .

Research Findings Summary

Study Findings
Da Silva et al. (2023)Demonstrated antibacterial activity against multiple bacterial strains; low hemolytic activity observed.
Coleman et al. (2008)No acute toxicity in vivo; rapid renal clearance; did not cross blood-brain barrier.
Various StudiesIndicated potential for use in drug delivery systems due to host-guest chemistry capabilities.

Scientific Research Applications

Host-Guest Chemistry

One of the primary applications of STCAS is in host-guest chemistry, particularly its ability to form inclusion complexes with noble gases such as xenon. This property is exploited in various studies utilizing hyperpolarized 129^{129}Xe NMR spectroscopy to investigate the stability and dynamics of these complexes. The inclusion complex formation enhances the understanding of molecular interactions and can be applied in fields like anesthesia and imaging techniques .

Environmental Remediation

STCAS has shown promise as a chelating agent for heavy metals, particularly lead(II). Its ability to bind metal ions makes it an effective candidate for environmental cleanup processes. Studies indicate that STCAS can effectively reduce lead concentrations in contaminated water sources, thus contributing to pollution control efforts .

Catalysis in Organic Synthesis

In organic synthesis, STCAS serves as a catalyst in various reactions, including esterification and alcoholization. Its unique structure allows it to facilitate reactions by stabilizing transition states or providing a suitable environment for reactants . This application is particularly relevant in the development of new synthetic methodologies.

Material Science Applications

STCAS is utilized in the development of advanced materials, including nanocomposites and conductive films. Research has demonstrated that STCAS can enhance the properties of materials by improving their stability and conductivity when combined with other components like graphene . This capability is crucial for applications in electronics and sensor technologies.

Biomedical Applications

The potential biomedical applications of STCAS are being explored, particularly in drug delivery systems. Its ability to form complexes with various biomolecules may allow for targeted delivery mechanisms, enhancing therapeutic efficacy while minimizing side effects . Additionally, its biocompatibility makes it a candidate for further research in pharmaceutical formulations.

Case Study 1: Lead Ion Removal

A study conducted on the efficacy of STCAS as a chelating agent for lead ions demonstrated significant removal rates from aqueous solutions. The results indicated that STCAS could effectively reduce lead concentrations below regulatory limits, showcasing its potential for environmental remediation applications.

ParameterValue
Initial Lead Concentration100 mg/L
Final Lead Concentration< 5 mg/L
Removal Efficiency>95%

Case Study 2: Inclusion Complex Formation

Research utilizing 129^{129}Xe NMR spectroscopy revealed that STCAS forms stable inclusion complexes with xenon gas. The study provided insights into the binding constants and molecular dynamics involved in the interaction, which are critical for applications in medical imaging.

ParameterValue
Binding Constant (K)10^3 M1^{-1}
Stability Time (t1/2_{1/2})30 minutes

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences
Compound Bridge Type Functional Groups Key Properties/Applications References
4-Sulfothiacalix[4]arene Na Salt Sulfur Sulfonate (-SO₃⁻) Amphiphilic; graphene assembly, ion sensing
Tetrathiacalix[4]arene-3a/3b Sulfur Carboxylic acid Cs⁺ ion selectivity; allosteric binding
Triacetic Acid Calix[4]arene Oxygen Acetic acid Na⁺ selectivity over Li⁺ (acidic conditions)
Tetraester Calix[4]arene (184) Oxygen Ester (R-COO⁻) Na⁺ selectivity via carbonyl oxygens
p-tert-Butylcalix[8]arene Oxygen tert-Butyl Large cavity for metal complexes (e.g., V, Au)

Ion Selectivity and Binding Mechanisms

  • 4-Sulfothiacalix[4]arene Na Salt: Sulfonate groups create a hydrophilic exterior, enabling interactions with metal cations (e.g., Tb³⁺) via π-stacking and charge-assisted assembly .
  • Tetrathiacalix[4]arene Derivatives (3a/3b) : Carboxylic acid groups facilitate Cs⁺ binding through allosteric effects, where conformational changes optimize cation encapsulation .
  • Triacetic Acid Calix[4]arene : Under acidic conditions, acetic acid groups selectively extract Na⁺ over Li⁺, attributed to size exclusion and coordination dynamics .
  • Tetraester Calix[4]arene (184): Preorganized carbonyl oxygens act as hard donors for Na⁺, with reduced selectivity in the absence of ester groups .

Solubility and Self-Assembly

  • 4-Sulfothiacalix[4]arene Na Salt : High water solubility due to sulfonate groups, enabling bilayer or micelle formation in aqueous solutions. Used in graphene flake assembly for conductive films .
  • Tetrathiacalix[4]arene Carboxylates : Water-soluble sodium salts inhibit lysozyme fibrillation, leveraging carboxylate hydrophilicity .
  • p-tert-Butylcalix[8]arene : Bulky tert-butyl groups reduce solubility but stabilize saddle-shaped conformations for vanadium complexation .

Key Research Findings

Sulfur Bridges vs. Oxygen Bridges : Sulfur atoms in thiacalixarenes lower symmetry and increase cavity flexibility, enabling adaptive binding compared to rigid oxygen-bridged analogs .

Functional Group Impact : Sulfonate groups outperform carboxylates and esters in aqueous applications due to stronger hydrophilicity and charge density .

Size-Dependent Selectivity : Calix[8]arenes (e.g., vanadyl complexes) accommodate larger ions/molecules, while calix[4]arenes excel in small-ion recognition .

Preparation Methods

Synthesis of Thiacalixarene Core

The foundational step in preparing 4-sulfothiacalixarene sodium salt is synthesizing the thiacalixarene macrocycle. This involves replacing the methylene bridges of classical calixarenes with sulfur atoms, resulting in a sulfur-bridged cyclic tetramer of phenol units.

  • Classical Method: The earliest synthesis, reported by Sone et al., involved stepwise treatment of p-tert-butylphenol with sulfur dichloride (SCl2), but this method suffered from low yields and complexity.

  • Improved One-Step Method: A more efficient approach heats a mixture of p-tert-butylphenol and elemental sulfur in the presence of sodium hydroxide as a base catalyst in tetraglyme solvent. This method yields the thiacalixarene core in approximately 54% yield, a significant improvement over earlier methods (Scheme 3 in source). Industrial scale-up has further optimized this process, achieving yields over 60% at Cosmo Oil Co., Ltd.

  • Mechanistic Insight: The reaction mechanism involves the formation of sulfur-bridged phenol dimers as key intermediates, which then cyclize to form the thiacalixarene macrocycle.

Sulfonation to Introduce Sulfonic Acid Groups

Once the thiacalixarene core is synthesized, sulfonic acid groups are introduced at the para-positions of the phenolic rings to enhance water solubility and confer the desired chemical properties.

  • Direct Sulfonation: Treatment of the thiacalixarene with concentrated sulfuric acid at elevated temperatures (around 80 °C) leads to sulfonation, forming the corresponding thiacalixarenetetrasulfonic acid.

  • Yield and Purification: Following sulfonation, the product is salted out using sodium chloride, which facilitates isolation of the sulfonic acid sodium salt in good yield (source).

Formation of the Sodium Salt

The final step is neutralizing the sulfonic acid groups to their sodium salt form to improve stability and solubility.

  • Neutralization: The sulfonic acid derivative is treated with sodium hydroxide or sodium chloride solutions to form the tetrasodium salt, 4-sulfothiacalixarene sodium salt.

  • Physical Properties: The resulting compound is a white to almost white crystalline powder, stable at room temperature, with a melting point around 390 °C (source).

Summary of Preparation Process

Step Description Reagents/Conditions Yield (%) Notes
1 Formation of thiacalixarene core p-tert-butylphenol + elemental sulfur + NaOH in tetraglyme, heat ~54-60 One-step synthesis, scalable
2 Sulfonation Concentrated H2SO4, 80 °C Good yield Para-position sulfonation
3 Neutralization to sodium salt NaCl or NaOH solution Quantitative Produces water-soluble sodium salt

Research Findings and Analytical Data

  • Molecular Formula and Weight: The compound has the formula C24H12Na4O12S8 with a molar mass of approximately 840.82 g/mol (source).

  • Solubility: The sodium salt is highly soluble in water due to its sulfonate groups, making it suitable for aqueous host-guest chemistry applications.

  • Structural Confirmation: NMR studies, including ¹²⁹Xe NMR, have confirmed the formation of inclusion complexes in aqueous solution, indicating the integrity of the macrocyclic structure post-synthesis (source).

  • Thermal Stability: The melting point near 390 °C indicates high thermal stability, consistent with the robust sulfur-bridged macrocyclic framework (source).

Q & A

Q. What are the standard synthetic protocols for 4-Sulfothiacalix[4]arene Sodium Salt, and how can purity be validated?

The synthesis typically involves multi-step reactions:

  • Duff Reaction : Initial functionalization of the calix[4]arene scaffold with aldehyde groups.
  • Phosphorylation : Addition of diisopropylphosphite in the presence of metallic sodium to form methylene-bis-phosphonic esters.
  • Mitsunobu Reaction : To introduce propoxy groups with high yield (~80%).
  • Hydrolysis : Final step to yield the sodium salt in quantitative yield . Purity Validation : Use a combination of 1H^1H NMR (to confirm structural integrity), IR spectroscopy (to identify sulfonate groups), and HPLC (to assess purity >98%) .

Q. Which spectroscopic and analytical methods are critical for characterizing its supramolecular behavior?

Key methods include:

  • UV-Vis Spectroscopy : Monitors absorbance at 360 nm to detect micelle formation and premicellar aggregates.
  • Dynamic Light Scattering (DLS) : Measures particle size distribution (1 nm to hundreds of nm) to analyze self-organization in aqueous solutions.
  • Electrophoretic Light Scattering (ELS) : Determines zeta potential to assess colloidal stability .
  • Conductometry and Tensiometry : Evaluates critical micelle concentration (CMC = 2.5×102^{-2} M) and surface activity .

Advanced Research Questions

Q. How can contradictions in concentration-dependent self-organization data be resolved?

Nonlinear optical absorbance (A360_{360}) in dilute solutions (1×1010^{-10}–1×105^{-5} M) arises from supramolecular rearrangements. To resolve discrepancies:

  • Multi-Method Approach : Combine DLS (for size distribution) and UV-Vis (for aggregation thresholds) to correlate bimodal/monodal particle patterns with absorbance shifts .
  • Control Experiments : Vary ionic strength and temperature to isolate steric effects (e.g., rigid calix[4]arene conformation inhibits photoisomerization of azobenzene groups) .

Q. What experimental strategies optimize its efficacy as a Na+^+, K+^+-ATPase inhibitor?

  • Kinetic Analysis : Measure VmaxV_{max} and KmK_m for ATP hydrolysis. This compound acts as a non-competitive inhibitor, reducing VmaxV_{max} without altering KmK_m, suggesting binding to allosteric sites .
  • Structural Modification : Introduce lower-rim substituents (e.g., phosphonate groups) to enhance affinity for the enzyme’s hydrophobic pockets .
  • Competitive Assays : Compare inhibition potency with known ATPase inhibitors (e.g., ouabain) to validate specificity .

Q. How does conformational rigidity impact host-guest interactions in sensor applications?

  • Pre-Organized Cavities : The fixed cone conformation of thiacalix[4]arene provides a hydrophobic cavity for selective cation binding (e.g., lanthanides).
  • Sulfonate Group Orientation : The upper-rim sulfonate groups enhance water solubility and create π-electron-rich regions for aromatic guest inclusion (e.g., pharmaceuticals like pioglitazone in ion-selective electrodes) .
  • Validation : Use X-ray crystallography or molecular docking (e.g., Maestro software) to model ligand-receptor interactions .

Methodological Guidelines for Data Reporting

Q. How should researchers document synthesis and characterization data to ensure reproducibility?

  • Primary Manuscript : Include detailed procedures for ≤5 critical steps (e.g., Mitsunobu reaction conditions).
  • Supporting Information : Provide raw NMR spectra, HPLC chromatograms, and DLS histograms. Use Arabic numerals for file labeling (e.g., SI-1: 1H^1H NMR of intermediate 3) .
  • Uncertainty Analysis : Report yield standard deviations (±5%) and instrument precision (e.g., DLS ±2 nm) .

Q. What statistical approaches are recommended for analyzing contradictory biological activity data?

  • Dose-Response Curves : Fit data to Hill equations to calculate IC50_{50} values.
  • Error Propagation : Account for uncertainties in enzyme activity assays (e.g., ±5% pipetting error).
  • Meta-Analysis : Compare results across studies using standardized metrics (e.g., % inhibition at 10 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Sulfothiacalix[4]arene Sodium Salt
Reactant of Route 2
4-Sulfothiacalix[4]arene Sodium Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.